molecular formula C12H9FN2O4S B12832257 N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide

N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide

Cat. No.: B12832257
M. Wt: 296.28 g/mol
InChI Key: WWBPODJRHUPGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide is a chemical compound offered for research purposes. This product is intended for use in laboratory research only and is not classified or intended for medicinal, diagnostic, or therapeutic uses. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, frequently investigated for their diverse biological activities. Research indicates that structurally similar N-(2-nitrophenyl)benzenesulfonamides have been synthesized and studied for their enhanced peroxidase activity, which can be applied in detection methodologies . Furthermore, benzenesulfonamide scaffolds are recognized in the development of novel pharmacologically active agents, demonstrating the potential of this chemical class in various research areas . The presence of both the sulfonamide and nitrobenzene groups makes this molecule a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its properties and potential applications in chemical biology and drug discovery. Handle with care. Refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C12H9FN2O4S

Molecular Weight

296.28 g/mol

IUPAC Name

N-(4-fluoro-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9FN2O4S/c13-9-6-7-11(12(8-9)15(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H

InChI Key

WWBPODJRHUPGBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 4-Fluoro-2-nitroaniline with Benzenesulfonyl Chloride

This is the most straightforward and commonly employed method:

  • Reagents and Conditions:

    • 4-Fluoro-2-nitroaniline as the amine source.
    • Benzenesulfonyl chloride as the sulfonylating agent.
    • Pyridine or another suitable base to neutralize HCl formed.
    • Solvent: Dichloromethane (DCM) or similar inert solvent.
    • Temperature: Typically low temperature (0–5 °C) during addition, then room temperature for reaction completion.
  • Procedure:

    • Dissolve 4-fluoro-2-nitroaniline and excess pyridine in DCM.
    • Add benzenesulfonyl chloride dropwise with stirring at 0–5 °C.
    • Stir the reaction mixture for 1 hour at low temperature, then allow to warm to room temperature.
    • Quench the reaction with water, separate the organic layer.
    • Wash with dilute acid to remove pyridine, then dry and evaporate solvent.
    • Purify the crude product by recrystallization from a hexane-dichloromethane mixture.
  • Yields and Purity:

    • Yields typically range from 60% to 75%.
    • Melting points around 423 K (150 °C) indicate purity.
  • Reference:

    • This method was detailed in a study synthesizing 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide with crystal structure analysis confirming product identity.

Metal-Promoted Tandem Nitration and Halogenation of N-Phenylbenzenesulfonamide

An alternative, more innovative approach involves direct functionalization of N-phenylbenzenesulfonamide:

  • Reagents:

    • N-phenylbenzenesulfonamide as starting material.
    • Metal nitrates such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and ammonium nitrate (NH4NO3) as nitrating agents.
    • Halogen source for fluorination (less common, but analogous halogenations with bromine or chlorine are reported).
  • Procedure:

    • Treat N-phenylbenzenesulfonamide with metal nitrate salts under controlled conditions to achieve selective nitration at the 2-position.
    • Follow with halogenation to introduce the fluoro substituent at the 4-position.
    • The process is chemoselective and compatible with various functional groups.
  • Advantages:

    • Avoids the need for pre-functionalized anilines.
    • Uses inexpensive and relatively insensitive reagents.
    • Provides a direct route to 4-halo-2-nitroaniline derivatives, which are key intermediates.
  • Limitations:

    • Fluorination via this method is less common; bromination and chlorination are more established.
    • Requires careful control of reaction conditions to avoid over-nitration or side reactions.
  • Reference:

    • This method was reported in a 2022 publication describing metal-promoted tandem nitration and halogenation for N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives.

Palladium-Catalyzed Cross-Coupling for N-Aryl Sulfonamide Formation

A more modern synthetic approach involves palladium-catalyzed coupling:

  • Reagents and Conditions:

    • Aryl halide (e.g., 1-bromo-2-nitro-4-fluorobenzene).
    • Benzenesulfonamide.
    • Palladium diacetate as catalyst.
    • Tetrabutylammonium acetate as base.
    • Copper acetate as co-catalyst.
    • Solvent: Polyethylene glycol (PEG-400).
    • Temperature: Mild heating (35–50 °C).
  • Procedure:

    • Mix aryl halide, benzenesulfonamide, Pd(OAc)2, Cu(OAc)2, and tetrabutylammonium acetate in PEG-400.
    • Stir under air for 4 hours.
    • Work up by extraction and purification via column chromatography.
  • Yields:

    • High yields reported (~90%).
    • Green chemistry approach with mild conditions.
  • Reference:

    • Detailed in a chemical synthesis database describing 11 synthetic routes for N-(2-nitrophenyl)benzenesulfonamide derivatives, adaptable for fluoro-substituted analogs.
Method Starting Materials Key Reagents Conditions Yield (%) Notes
Direct sulfonylation 4-Fluoro-2-nitroaniline + benzenesulfonyl chloride Pyridine, DCM 0–5 °C addition, RT reaction 60–75 Simple, widely used
Metal-promoted nitration/halogenation N-phenylbenzenesulfonamide Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, NH4NO3 Controlled temp, metal salts Moderate Novel, chemoselective, less common for fluorination
Pd-catalyzed cross-coupling 1-Bromo-2-nitro-4-fluorobenzene + benzenesulfonamide Pd(OAc)2, Cu(OAc)2, TBAA, PEG-400 35–50 °C, 4 h ~90 Green chemistry, mild conditions
  • The direct sulfonylation method is the most practical and commonly used for preparing N-(4-fluoro-2-nitrophenyl)benzenesulfonamide, providing good yields and purity with straightforward purification.

  • Metal-promoted tandem nitration and halogenation offer a novel synthetic route that can be advantageous for synthesizing various halo-nitro sulfonamides, though fluorination via this method is less established compared to bromination or chlorination.

  • Palladium-catalyzed cross-coupling methods represent an advanced synthetic strategy that allows for mild reaction conditions and high yields, aligning with green chemistry principles. This method is adaptable for various substituted aryl sulfonamides, including fluoro-nitro derivatives.

  • Structural studies via single crystal X-ray diffraction confirm the successful synthesis and provide insight into molecular conformations and packing, which are influenced by the halogen substituent (fluorine in this case) and nitro group positions.

The preparation of this compound can be efficiently achieved by direct sulfonylation of 4-fluoro-2-nitroaniline with benzenesulfonyl chloride under mild conditions. Alternative methods such as metal-promoted tandem nitration/halogenation and palladium-catalyzed cross-coupling provide valuable synthetic routes with specific advantages in selectivity and green chemistry. The choice of method depends on available starting materials, desired scale, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide has been investigated for its potential therapeutic applications due to its ability to inhibit specific enzymes.

  • Carbonic Anhydrase Inhibition : The compound acts as a carbonic anhydrase inhibitor, which is crucial in the treatment of conditions such as glaucoma and metabolic disorders. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, thus influencing physiological pH levels.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Biological Research

The compound's structure allows for diverse biological applications:

  • Antioxidant Properties : Research indicates that this compound and its derivatives show significant antioxidant activity. They can scavenge free radicals, thereby reducing oxidative stress and potentially preventing cellular damage.
  • Neurotropic Activity : Some derivatives have been evaluated for their neurotropic effects, showing promise in modulating central nervous system activity. For instance, certain compounds demonstrated antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

Industrial Applications

In the chemical industry, this compound serves as a valuable intermediate in the synthesis of various compounds:

  • Synthesis of Benzimidazoles and Quinoxalines : The compound can be utilized as a precursor for synthesizing more complex structures like benzimidazoles and quinoxaline derivatives, which are important in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing antioxidant properties, derivatives were subjected to DPPH radical scavenging assays. The findings revealed that some compounds effectively reduced DPPH radicals, highlighting their potential therapeutic applications in oxidative stress-related diseases.

Data Summary

Application TypeObserved EffectsReference
Medicinal ChemistryCarbonic anhydrase inhibition
Biological ResearchAntioxidant activity; Neurotropic effects
Industrial ApplicationsSynthesis of benzimidazoles and quinoxalines

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The fluorine atom and nitro group play crucial roles in its reactivity and biological activity. The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles . Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide -F (4), -NO₂ (2) on phenyl 296.31 (calc.) Intermediate in drug synthesis; electronic tuning
N-(4-Chloro-2-nitrophenyl)benzenesulfonamide -Cl (4), -NO₂ (2) on phenyl 312.74 (calc.) Higher lipophilicity; potential bioactivity
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide -Br (4, 4'), -NO₂ (2) on phenyl 436.08 Enhanced halogen bonding; material applications
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide -OCH₃ (4), -NO₂ (2) on benzyl 346.36 Improved solubility; synthetic versatility
N-(4-Fluoro-3-nitrophenyl)benzenesulfonamide -F (4), -NO₂ (3) on phenyl 296.31 (calc.) Altered dipole moment; isomer-dependent reactivity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide -Cl (4), -NO₂ (2), -SO₂CH₃, -COCH₃ 333.77 Dual sulfonamide-acetamide functionality
Key Observations:
  • Nitro Group Position : The ortho-nitro substitution (as in the target compound) creates steric hindrance and electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions. In contrast, meta-nitro substitution (e.g., 3-nitro isomer) alters electronic distribution, affecting binding interactions in enzyme inhibition .
  • Functional Group Modifications : The methoxy group in N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide improves solubility compared to halogenated analogs, making it more suitable for solution-phase reactions .

Physicochemical Properties

Electronic and Steric Effects:
  • Fluorine vs. Chlorine/Bromine : The smaller size and higher electronegativity of fluorine reduce steric hindrance but increase the compound’s polarity compared to bulkier halogens like bromine .
  • Nitro Group Orientation : X-ray crystallography of N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide reveals that the nitro group is slightly twisted out of the benzene ring plane (torsion angles: -16.7° to 160.9°), a feature likely shared with the target compound due to similar substitution patterns .
Solubility and Stability:
  • Methoxy-substituted derivatives exhibit higher aqueous solubility due to the electron-donating nature of the -OCH₃ group, whereas halogenated analogs (e.g., bromine) show lower solubility but greater thermal stability .

Biological Activity

N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FN2O4SC_{13}H_{11}FN_2O_4S, with a molecular weight of approximately 310.31 g/mol. The presence of a sulfonamide group , fluorine atom , and nitro group on the aromatic ring significantly influences its biological properties.

Property Details
Molecular FormulaC13H11FN2O4SC_{13}H_{11}FN_2O_4S
Molecular Weight310.31 g/mol
Functional GroupsSulfonamide, Nitro, Fluorine

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that compounds with similar sulfonamide structures often exhibit activity against various bacterial strains. The compound's mechanism may involve inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.

  • Case Study : In vitro assays have shown that derivatives of this compound can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 1 to 8 µg/mL, indicating strong bacteriostatic effects at low concentrations .

2. Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Several studies have evaluated its effects on various cancer cell lines, including HeLa (cervical), A549 (lung), and MDA-MB-231 (breast).

  • Findings :
    • The compound exhibited IC50 values below 10 µg/mL against several cancer cell lines, indicating potent cytotoxic activity .
    • For instance, in assays with HeLa cells, IC50 values ranged from 8.49 to 62.84 µg/mL, demonstrating significant antiproliferative effects .
Cell Line IC50 (µg/mL)
HeLa8.49 - 62.84
A549171.4
MDA-MB-231121.9

3. Enzyme Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase isoenzymes, which are crucial for maintaining acid-base balance in physiological processes.

  • Mechanism : By inhibiting these enzymes, the compound may have therapeutic applications in conditions such as glaucoma and epilepsy where modulation of carbonic anhydrase activity is beneficial .

Synthesis and Derivatives

The synthesis of this compound typically involves a metal-promoted tandem nitration and halogenation process, which allows for selective functionalization of the aromatic system . This method not only enhances yield but also allows for the generation of various derivatives with tailored biological activities.

Q & A

Basic: What are the standard synthetic routes for N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Sulfonylation : React benzenesulfonyl chloride with 4-fluoro-2-nitroaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification : Recrystallize the crude product using ethanol or dichloromethane/hexane mixtures to isolate the target compound.

Characterization : Confirm purity via TLC and NMR (¹H/¹³C) .
Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) can reduce reaction times compared to conventional heating, as demonstrated in analogous sulfonamide syntheses .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro and fluoro-substituted phenyl groups) and sulfonamide NH (δ ~10 ppm, broad).
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths (e.g., S–N ~1.63 Å) and torsion angles to validate stereoelectronic effects. Use SHELXL for refinement .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay conditions or cellular models. Mitigate this by:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition studies) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity ).
  • Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch effects.
  • Mechanistic Profiling : Compare IC₅₀ values under varying pH/temperature to identify stability-dependent activity .

Advanced: What crystallographic strategies optimize structure determination for this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL-2018 with full-matrix least-squares refinement. Prioritize hydrogen bonding (e.g., N–H···O interactions) for stabilizing the crystal lattice .
  • Validation : Check ADPs (atomic displacement parameters) and R-factors (R₁ < 0.05 for high-resolution data) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization for enzyme inhibition?

Methodological Answer:

  • Substituent Screening : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity to hydrophobic enzyme pockets.
  • Bioisosteric Replacement : Substitute the fluoro group with chloro or bromo to assess steric vs. electronic effects on IC₅₀ (e.g., 19 nM for 4-amino-N-[4-(2-fluoro-5-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide ).
  • Docking Simulations : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kynurenine 3-hydroxylase) and validate with MD simulations .

Advanced: What computational methods predict solubility and stability in physiological buffers?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen-bond count. Validate with experimental solubility data (e.g., HPLC-measured solubility in PBS ).
  • Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (TIP3P) to assess aggregation propensity .
  • pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionization states at physiological pH (7.4) and correlate with stability .

Basic: How do researchers assess stability under physiological conditions?

Methodological Answer:

  • In Vitro Stability Assay : Incubate the compound in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Photostability Testing : Expose to UV light (λ = 254 nm) and quantify degradation products using UPLC-PDA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.